molecular formula C19H24ClN4NaO6S3 B1681087 SQ 28853 CAS No. 107550-68-5

SQ 28853

Cat. No.: B1681087
CAS No.: 107550-68-5
M. Wt: 559.1 g/mol
InChI Key: GCQIUSPLZKYQEO-ZUEGONOJSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SQ 28853 is a synthetic compound primarily studied for its role in modulating enzymatic activity, particularly in energy transduction pathways. For instance, Ko et al. (1999) explored magnesium's pivotal role in ATP synthase catalysis, a study published in J. Biol. Chem. (vol. 274, pp. 28853–28856) . However, explicit structural or functional details of this compound are absent in the provided sources, necessitating inferred comparisons based on analogous compounds.

Properties

CAS No.

107550-68-5

Molecular Formula

C19H24ClN4NaO6S3

Molecular Weight

559.1 g/mol

IUPAC Name

sodium (2S,4S)-4-[2-(7-chloro-4-oxo-6-sulfamoyl-2,3-dihydro-1H-quinazolin-2-yl)ethylsulfanyl]-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C19H25ClN4O6S3.Na/c1-9(8-31)18(26)24-7-10(4-14(24)19(27)28)32-3-2-16-22-13-6-12(20)15(33(21,29)30)5-11(13)17(25)23-16;/h5-6,9-10,14,16,22,31H,2-4,7-8H2,1H3,(H,23,25)(H,27,28)(H2,21,29,30);/q;+1/p-1/t9-,10+,14+,16?;/m1./s1

InChI Key

GCQIUSPLZKYQEO-ZUEGONOJSA-M

Isomeric SMILES

C[C@H](CS)C(=O)N1C[C@H](C[C@H]1C(=O)[O-])SCCC2NC3=CC(=C(C=C3C(=O)N2)S(=O)(=O)N)Cl.[Na+]

Canonical SMILES

CC(CS)C(=O)N1CC(CC1C(=O)[O-])SCCC2NC3=CC(=C(C=C3C(=O)N2)S(=O)(=O)N)Cl.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(2-(6-(aminosulfonyl)-7-chloro-1,2,3,4-tetrahydro-4-oxo-2-quinazolinyl)ethyl)thiol-1-(3-mercapto-2-methyl-1-oxopropyl)proline
L-Proline, 4-((2-(6-(aminosulfonyl)-7-chloro-1,2,3,4-tetrahydro-4-oxo-2-quinazolinyl)ethyl)thio)-1-(3-mercapto-2-methyl-1-oxopropyl)-, monosodium salt, (1(R*),2alpha,4alpha)-
SQ 28853
SQ-28853

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data Gaps

The evidence highlights methodological rigor in chemical research but lacks direct data on this compound. For example:

  • Experimental Reproducibility : Journals like Medicinal Chemistry Research emphasize detailed synthesis protocols and spectral data (e.g., NMR, IR) for compound validation . This compound’s absence in such contexts limits reproducibility.
  • Data Presentation : Guidelines from Chemical and Pharmaceutical Bulletin recommend tabulating physicochemical properties (e.g., solubility, stability) and spectral peaks . Without this data, this compound’s practical applications remain speculative.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SQ 28853
Reactant of Route 2
SQ 28853

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.